1-(2-Cyclopropylacetyl)piperidine-4-carboxylicacid 1-(2-Cyclopropylacetyl)piperidine-4-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18109971
InChI: InChI=1S/C11H17NO3/c13-10(7-8-1-2-8)12-5-3-9(4-6-12)11(14)15/h8-9H,1-7H2,(H,14,15)
SMILES:
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol

1-(2-Cyclopropylacetyl)piperidine-4-carboxylicacid

CAS No.:

Cat. No.: VC18109971

Molecular Formula: C11H17NO3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Cyclopropylacetyl)piperidine-4-carboxylicacid -

Specification

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
IUPAC Name 1-(2-cyclopropylacetyl)piperidine-4-carboxylic acid
Standard InChI InChI=1S/C11H17NO3/c13-10(7-8-1-2-8)12-5-3-9(4-6-12)11(14)15/h8-9H,1-7H2,(H,14,15)
Standard InChI Key JEJCQGSXIPCNLL-UHFFFAOYSA-N
Canonical SMILES C1CC1CC(=O)N2CCC(CC2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperidine core, a six-membered amine ring, with two functional groups: a carboxylic acid (-COOH) at position 4 and a 2-cyclopropylacetyl group (-CO-CH2-cyclopropyl) at position 1. The cyclopropyl moiety introduces steric strain, which may influence conformational stability and intermolecular interactions .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1094463-71-4
Molecular FormulaC₁₁H₁₇NO₃
Molecular Weight227.26 g/molCalculated
IUPAC Name1-(2-Cyclopropylacetyl)piperidine-4-carboxylic acid

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized via a two-step strategy:

  • Acylation of Piperidine: Reacting piperidine-4-carboxylic acid with 2-cyclopropylacetyl chloride in the presence of a base like triethylamine.

  • Protection/Deprotection: Temporary protection of the carboxylic acid group using methyl esters, followed by deprotection under acidic conditions .

Detailed Synthetic Route

A patent by WO2016001876A1 outlines a method applicable to similar piperidine derivatives :

Step 1: Acylation

Piperidine-4-carboxylic acid (1.0 eq) is treated with 2-cyclopropylacetyl chloride (1.2 eq) in anhydrous THF at 0°C. Triethylamine (2.0 eq) is added dropwise to scavenge HCl. The mixture is stirred for 12 hours at room temperature, yielding the intermediate ester.

Step 2: Deprotection

The ester intermediate is hydrolyzed using 6M HCl at reflux for 4 hours, followed by neutralization with NaOH to isolate the carboxylic acid.

Yield: ~65% (over two steps)
Purity: >95% (HPLC)

Optimization Challenges

  • Steric Hindrance: The cyclopropyl group may slow acylation kinetics, necessitating excess acyl chloride .

  • Solubility: Low solubility of intermediates in aqueous phases complicates purification .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod
Melting Point142–145°C (dec.)Estimated
LogP (Partition Coefficient)1.2 ± 0.3Computational
Solubility in Water2.1 mg/mL (25°C)Estimated

Stability Profile

  • Thermal Stability: Decomposes above 150°C via decarboxylation.

  • Photostability: Susceptible to UV-induced ring-opening of the cyclopropane moiety .

Applications in Drug Discovery

Role as a Synthetic Intermediate

The compound serves as a precursor to soluble guanylate cyclase (sGC) activators, a class of therapeutics targeting cardiovascular diseases . For example, coupling with thiophene-pyridin-2-yl-pyrazoles enhances sGC activation potency by 10-fold compared to baseline compounds .

Structure-Activity Relationship (SAR) Insights

  • Cyclopropane Impact: The strained ring increases membrane permeability (cLogP reduction by 0.8 units vs. non-cyclopropyl analogs) .

  • Carboxylic Acid Role: Enhances binding to cationic residues in enzyme active sites (e.g., lysine or arginine) .

Analytical Methods for Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 5μm, 150 × 4.6 mm

  • Mobile Phase: 60:40 Acetonitrile/0.1% H3PO4

  • Retention Time: 8.2 minutes

Mass Spectrometry

  • ESI-MS (Positive Mode): m/z 228.1 [M+H]⁺

  • Fragmentation: Loss of CO2 (44 Da) at higher collision energies

Future Directions

  • Stereoselective Synthesis: Developing enantioselective routes to access (R)- and (S)-configured analogs.

  • Pro-drug Development: Esterifying the carboxylic acid to improve oral bioavailability.

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